molecular formula C16H15Cl2NO B14922010 3,4-dichloro-N-[2-(propan-2-yl)phenyl]benzamide

3,4-dichloro-N-[2-(propan-2-yl)phenyl]benzamide

Cat. No.: B14922010
M. Wt: 308.2 g/mol
InChI Key: AVXAPWVSYMFZIX-UHFFFAOYSA-N
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Description

3,4-dichloro-N-[2-(propan-2-yl)phenyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 3 and 4 positions of the benzamide ring and an isopropyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-[2-(propan-2-yl)phenyl]benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2-(propan-2-yl)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-[2-(propan-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

3,4-dichloro-N-[2-(propan-2-yl)phenyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-[2-(propan-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. It may act by inhibiting enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dichloro-N-[2-(propan-2-yl)phenyl]benzamide is unique due to its specific substitution pattern and the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C16H15Cl2NO

Molecular Weight

308.2 g/mol

IUPAC Name

3,4-dichloro-N-(2-propan-2-ylphenyl)benzamide

InChI

InChI=1S/C16H15Cl2NO/c1-10(2)12-5-3-4-6-15(12)19-16(20)11-7-8-13(17)14(18)9-11/h3-10H,1-2H3,(H,19,20)

InChI Key

AVXAPWVSYMFZIX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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